molecular formula C20H21Cl2N3O2S B6487075 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride CAS No. 1216542-11-8

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride

Cat. No.: B6487075
CAS No.: 1216542-11-8
M. Wt: 438.4 g/mol
InChI Key: WMVADZGMVWDXCM-UHFFFAOYSA-N
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Description

4-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a benzothiazole-derived small molecule characterized by a chloro-substituted benzothiazole core, a dimethylaminoethyl side chain, and a 4-acetylbenzamide moiety. The hydrochloride salt enhances its solubility, a critical feature for pharmacological applications. Benzothiazole derivatives are widely studied for their anticancer, antibacterial, and antifungal properties due to their structural mimicry of bioactive molecules and ability to modulate biological targets . The 6-chloro substitution on the benzothiazole ring and the acetyl group on the benzamide may influence electronic properties, steric interactions, and binding affinity to biological receptors.

Properties

IUPAC Name

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S.ClH/c1-13(25)14-4-6-15(7-5-14)19(26)24(11-10-23(2)3)20-22-17-9-8-16(21)12-18(17)27-20;/h4-9,12H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVADZGMVWDXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride (CAS Number: 1216542-11-8) is a compound that has gained attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is C20H21Cl2N3O2SC_{20}H_{21}Cl_{2}N_{3}O_{2}S, with a molecular weight of approximately 438.4 g/mol. The structure features a benzothiazole moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H21Cl2N3O2S
Molecular Weight438.4 g/mol
CAS Number1216542-11-8

Research indicates that compounds containing benzothiazole derivatives often exhibit a range of biological activities due to their ability to interact with various biological targets. For instance, benzothiazole derivatives have been shown to act as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease.

In vitro studies have demonstrated that certain structural modifications in benzothiazole compounds can enhance their selectivity and potency as BChE inhibitors. For example, compounds similar to this compound have been evaluated for their ability to inhibit Aβ aggregation and protect neuronal cells from Aβ-induced toxicity .

Neuroprotective Effects

Several studies have investigated the neuroprotective properties of benzothiazole derivatives against Aβ-induced toxicity in neuronal cell lines. For example, it was found that related compounds could significantly increase cell viability in SH-SY5Y neuroblastoma cells exposed to toxic levels of Aβ1-42. The protective effects were observed to be dose-dependent, indicating a potential therapeutic application for neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored extensively. Compounds structurally related to this compound have shown activity against various bacterial strains, including Gram-positive pathogens like Enterococcus faecalis. The development of new antibiotics targeting resistant strains is crucial, and these compounds represent promising candidates .

Case Studies

  • Neuroprotection in SH-SY5Y Cells : In a study evaluating the protective effects against Aβ toxicity, compounds similar to this compound were tested at concentrations ranging from 5 µM to 10 µM. Results showed significant improvements in cell viability compared to untreated controls (e.g., cell viability increased from 63% in Aβ-treated groups to over 90% in compound-treated groups) .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, a series of benzothiazole derivatives were synthesized and tested against Enterococcus faecalis. One compound demonstrated effective inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential as a new therapeutic agent .

Scientific Research Applications

Molecular Formula

C20H21Cl2N3O2SC_{20}H_{21}Cl_{2}N_{3}O_{2}S

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antibacterial properties . They act by inhibiting key enzymes in bacterial cells, which disrupts essential cellular processes. For instance:

  • Enzyme Inhibition : The compound has shown effectiveness against enzymes such as dihydroorotase and DNA gyrase, critical for bacterial DNA replication and synthesis .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzothiazole can possess anti-inflammatory and analgesic activities. The mechanism often involves the modulation of inflammatory pathways, leading to reduced pain and swelling .

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Benzothiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : By influencing cell cycle regulators, these compounds can halt the proliferation of cancer cells.
  • Apoptosis Induction : Some studies indicate that these compounds may trigger programmed cell death in malignant cells .

Target Proteins

The biological activity of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is attributed to its interaction with several molecular targets:

  • Dihydrofolate Reductase
  • Aldose Reductase
    These interactions are crucial for understanding the compound's pharmacodynamics and developing targeted therapies .

Synthetic Routes

The synthesis of this compound typically involves:

  • Reaction of 6-chloro-1,3-benzothiazole with 4-acetylbenzoyl chloride .
  • Use of a base such as triethylamine under reflux conditions in a solvent like dichloromethane.
  • Purification through column chromatography to achieve high yield.

This method highlights the importance of optimizing reaction conditions for industrial scalability .

Comparison with Similar Compounds

Key Observations:

The 4-acetylbenzamide moiety introduces a ketone group absent in sulfonamide analogs (–7), which could alter hydrogen-bonding interactions with targets.

Salt Forms: Hydrochloride salts (target compound, –7) improve aqueous solubility compared to neutral analogs like the monohydrate in , critical for drug delivery .

Molecular Weight and Complexity : The target compound (MW ~525) is heavier than simpler acetamides (e.g., , MW 355) but lighter than bulkier sulfonamides (e.g., , MW 567), suggesting intermediate bioavailability.

Preparation Methods

Formation of 6-Chloro-1,3-Benzothiazol-2-Amine

The benzothiazole scaffold is synthesized from 4-chloroaniline via cyclization with potassium thiocyanate (KSCN) in glacial acetic acid under controlled temperatures (0–10°C). Bromine (Br₂) is added dropwise to initiate thiocyanation, followed by neutralization with aqueous ammonia to yield 6-chloro-1,3-benzothiazol-2-amine (1 ) as a crystalline solid.

Reaction Conditions

  • Reactants : 4-Chloroaniline, KSCN, Br₂, glacial acetic acid.

  • Temperature : 0–10°C.

  • Workup : Filtration, washing with acetic acid, recrystallization from methanol.

Chloroacetylation of the Benzothiazole Amine

The primary amine group of 1 is acylated with chloroacetyl chloride in chloroform under reflux in the presence of potassium carbonate (K₂CO₃). This produces 2-chloro-N-(6-chlorobenzothiazol-2-yl)acetamide (2 ), a key intermediate for further functionalization.

Reaction Conditions

  • Reactants : 1 , chloroacetyl chloride, K₂CO₃, chloroform.

  • Temperature : Reflux (10 hours).

  • Workup : Solvent evaporation, washing with NaHCO₃, recrystallization from ethanol.

Introduction of the Dimethylaminoethyl Side Chain

Nucleophilic Substitution with 2-(Dimethylamino)Ethylamine

Compound 2 undergoes nucleophilic substitution with 2-(dimethylamino)ethylamine in absolute ethanol under reflux. The reaction replaces the chloro group with the dimethylaminoethyl moiety, yielding N-(6-chlorobenzothiazol-2-yl)-2-(dimethylamino)acetamide (3a ).

Reaction Conditions

  • Reactants : 2 , 2-(dimethylamino)ethylamine, absolute ethanol.

  • Catalyst : Hydrochloric acid (HCl).

  • Temperature : Reflux (4–6 hours).

  • Workup : Filtration, recrystallization from aqueous ethanol.

Alternative Alkylation with 3-Chloro-N,N-Dimethylpropan-1-Amine

A patent-derived method employs 3-chloro-N,N-dimethylpropan-1-amine hydrochloride as an alkylating agent. In acetone with K₂CO₃ and NaI, reflux conditions facilitate the formation of the tertiary amine side chain.

Reaction Conditions

  • Reactants : Hydroxybenzothiazole intermediate, 3-chloro-N,N-dimethylpropan-1-amine hydrochloride.

  • Base : K₂CO₃.

  • Solvent : Acetone.

  • Temperature : Reflux (overnight).

  • Workup : Flash chromatography (CH₂Cl₂/MeOH, 96:4).

Acetylation and Benzamide Formation

Synthesis of 4-Acetylbenzoyl Chloride

4-Acetylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-acetylbenzoyl chloride is critical for acylation.

Reaction Conditions

  • Reactants : 4-Acetylbenzoic acid, SOCl₂.

  • Temperature : Reflux (2–4 hours).

  • Workup : Solvent evaporation under vacuum.

Condensation with the Benzothiazole Intermediate

The acid chloride reacts with 3a in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) to form the benzamide linkage. This step introduces the 4-acetyl group.

Reaction Conditions

  • Reactants : 3a , 4-acetylbenzoyl chloride, triethylamine.

  • Solvent : DCM or THF.

  • Temperature : 0°C to room temperature.

  • Workup : Washing with brine, drying (Na₂SO₄), solvent evaporation.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity.

Reaction Conditions

  • Reactants : Free base, HCl (gaseous or aqueous).

  • Solvent : Ethanol or water.

  • Workup : Filtration, recrystallization.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O), 1540 cm⁻¹ (benzothiazole C=N).

  • ¹H NMR (CDCl₃) : δ 2.13 (s, 6H, N(CH₃)₂), 2.36 (t, 2H, NCH₂), 4.04 (t, 2H, OCH₂), 7.16–8.17 (m, aromatic H).

  • Mass Spectrometry : Molecular ion peak at m/z 438.4 (M⁺).

Computational Validation

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) confirm the stability of ion-pair complexes and electronic transitions, aligning with experimental UV-Vis data.

Optimization and Yield Considerations

StepYieldKey Factors
Benzothiazole formation70–75%Controlled bromine addition, low temperature.
Chloroacetylation80–85%Excess chloroacetyl chloride, prolonged reflux.
Amine substitution86%Use of NaI as catalyst, polar aprotic solvents.
Salt formation90–95%Stoichiometric HCl, ethanol recrystallization.

Discussion of Methodologies

The optimal route prioritizes the chloroacetylation-amine substitution sequence (), achieving an overall yield of 58–62%. Alternative pathways using pre-functionalized benzothiazoles or solid-phase synthesis remain unexplored but could reduce purification steps. Challenges include steric hindrance during benzamide formation and hygroscopicity of the hydrochloride salt, necessitating anhydrous conditions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the preparation of benzothiazole and benzamide intermediates. For example, a method analogous to the synthesis of related benzothiazole derivatives involves:

  • Step 1 : Condensation of 6-chloro-1,3-benzothiazol-2-amine with 2-(dimethylamino)ethyl chloride under basic conditions to form the secondary amine intermediate.
  • Step 2 : Acylation using 4-acetylbenzoyl chloride in anhydrous dichloromethane with a coupling agent (e.g., DCC/DMAP) to yield the final benzamide .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures is used to isolate high-purity product (>95%) .

Q. How is the compound characterized structurally, and what analytical methods are critical?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for benzothiazole, acetyl group at δ 2.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ ion matching calculated mass ± 0.001 Da) .
  • Melting Point : Sharp melting points (>250°C) indicate crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Experimental Variables : Differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. resazurin), or solvent systems (DMSO concentration) .
  • Solution Stability : Degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) can reduce potency. Stability studies via HPLC monitoring over 24–72 hours are recommended .
  • Comparative SAR Analysis : Testing analogs with modified substituents (e.g., replacing 6-Cl with 6-F) to identify critical pharmacophores .

Q. What experimental designs are effective for studying the compound’s stability and degradation pathways?

A tiered approach is recommended:

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 0.1 M HCl/NaOH, 3% H₂O₂, UV light) and analyze degradation products via LC-MS .
  • Kinetic Analysis : Monitor degradation rates at varying temperatures (25–60°C) to calculate activation energy using the Arrhenius equation .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites using UPLC-QTOF-MS .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic contacts with the benzothiazole ring .
  • ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., LogP < 3) and blood-brain barrier penetration to prioritize synthetic targets .

Comparative Analysis of Structural Analogs

Q. What functional group modifications impact biological activity most significantly?

  • Benzothiazole Chlorine : Removal of the 6-Cl substituent reduces antiproliferative activity by >50% in leukemia cell lines (e.g., K562) .
  • Dimethylaminoethyl Chain : Replacement with a piperazine group enhances solubility but decreases logD, altering pharmacokinetics .
  • Acetyl Group : Conversion to a nitro group (4-NO₂) improves redox activity but increases cytotoxicity in normal cells (e.g., HEK293) .

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